2-cyclopentyl-N-(2-morpholinopyrimidin-5-yl)acetamide
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Overview
Description
2-CYCLOPENTYL-N-[2-(MORPHOLIN-4-YL)PYRIMIDIN-5-YL]ACETAMIDE is a synthetic organic compound that belongs to the class of aminopyrimidines
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-CYCLOPENTYL-N-[2-(MORPHOLIN-4-YL)PYRIMIDIN-5-YL]ACETAMIDE typically involves multiple steps, starting from readily available starting materials. One common synthetic route involves the following steps:
Formation of the Pyrimidine Ring: The pyrimidine ring is synthesized through a condensation reaction between a suitable aldehyde and a guanidine derivative under acidic conditions.
Introduction of the Morpholine Ring: The morpholine ring is introduced via a nucleophilic substitution reaction, where a halogenated pyrimidine derivative reacts with morpholine in the presence of a base.
Cyclopentyl Group Addition: The cyclopentyl group is added through a Grignard reaction, where a cyclopentyl magnesium halide reacts with the intermediate compound.
Acetamide Formation: The final step involves the formation of the acetamide group through an acylation reaction using acetic anhydride or acetyl chloride.
Industrial Production Methods
Industrial production of 2-CYCLOPENTYL-N-[2-(MORPHOLIN-4-YL)PYRIMIDIN-5-YL]ACETAMIDE follows similar synthetic routes but is optimized for large-scale production. This includes the use of continuous flow reactors, automated synthesis platforms, and efficient purification techniques to ensure high yield and purity of the final product.
Chemical Reactions Analysis
Types of Reactions
2-CYCLOPENTYL-N-[2-(MORPHOLIN-4-YL)PYRIMIDIN-5-YL]ACETAMIDE undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate to form corresponding oxides.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride to yield reduced derivatives.
Substitution: Nucleophilic substitution reactions can occur at the pyrimidine ring, where halogen atoms can be replaced by nucleophiles such as amines or thiols.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate, acidic or basic conditions.
Reduction: Sodium borohydride, lithium aluminum hydride, anhydrous conditions.
Substitution: Halogenated derivatives, nucleophiles (amines, thiols), basic conditions.
Major Products Formed
Oxidation: Oxidized derivatives with additional oxygen atoms.
Reduction: Reduced derivatives with additional hydrogen atoms.
Substitution: Substituted derivatives with new functional groups replacing halogen atoms.
Scientific Research Applications
2-CYCLOPENTYL-N-[2-(MORPHOLIN-4-YL)PYRIMIDIN-5-YL]ACETAMIDE has a wide range of applications in scientific research, including:
Chemistry: Used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.
Biology: Investigated for its potential as an enzyme inhibitor and its interactions with biological macromolecules.
Medicine: Explored for its potential therapeutic properties, including anti-cancer and anti-inflammatory activities.
Industry: Utilized in the development of new materials and as a catalyst in chemical processes.
Mechanism of Action
The mechanism of action of 2-CYCLOPENTYL-N-[2-(MORPHOLIN-4-YL)PYRIMIDIN-5-YL]ACETAMIDE involves its interaction with specific molecular targets, such as enzymes or receptors. The compound binds to the active site of the target molecule, inhibiting its activity and disrupting the associated biochemical pathways. This inhibition can lead to various biological effects, depending on the target and the pathway involved.
Comparison with Similar Compounds
Similar Compounds
4-(5-Bromopyrimidin-2-yl)morpholine: A compound with a similar pyrimidine and morpholine structure but with a bromine atom instead of a cyclopentyl group.
N(2)-[3-methoxy-4-(morpholin-4-yl)phenyl]-N(4)-(quinolin-3-yl)pyrimidine-2,4-diamine: Another aminopyrimidine derivative with different substituents.
Uniqueness
2-CYCLOPENTYL-N-[2-(MORPHOLIN-4-YL)PYRIMIDIN-5-YL]ACETAMIDE is unique due to the presence of the cyclopentyl group, which imparts distinct steric and electronic properties. This uniqueness can influence its reactivity, binding affinity, and overall biological activity, making it a valuable compound for various research applications.
Properties
Molecular Formula |
C15H22N4O2 |
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Molecular Weight |
290.36 g/mol |
IUPAC Name |
2-cyclopentyl-N-(2-morpholin-4-ylpyrimidin-5-yl)acetamide |
InChI |
InChI=1S/C15H22N4O2/c20-14(9-12-3-1-2-4-12)18-13-10-16-15(17-11-13)19-5-7-21-8-6-19/h10-12H,1-9H2,(H,18,20) |
InChI Key |
DFIAELDFLLTCTO-UHFFFAOYSA-N |
Canonical SMILES |
C1CCC(C1)CC(=O)NC2=CN=C(N=C2)N3CCOCC3 |
Origin of Product |
United States |
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